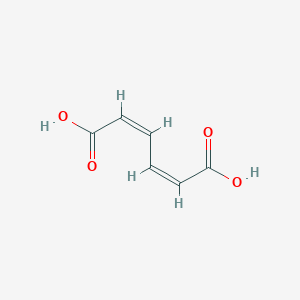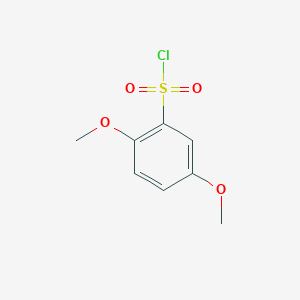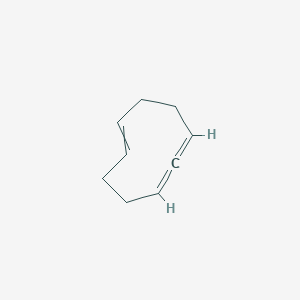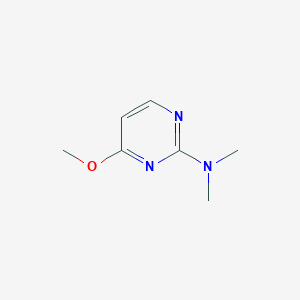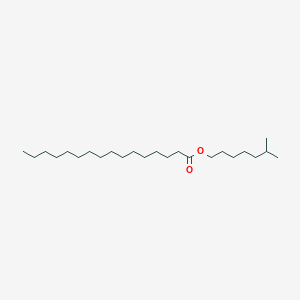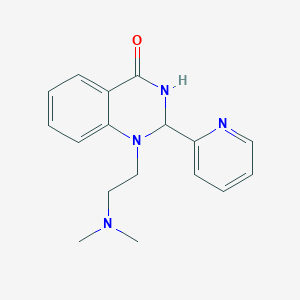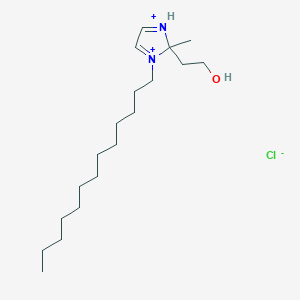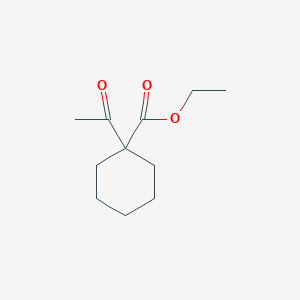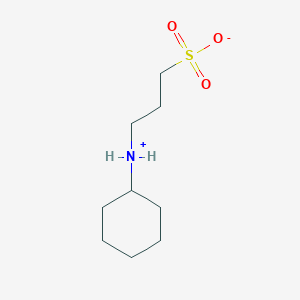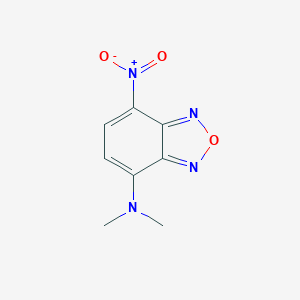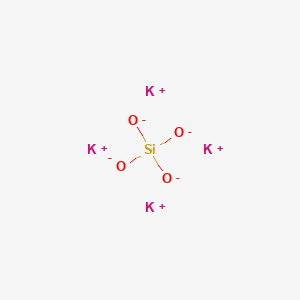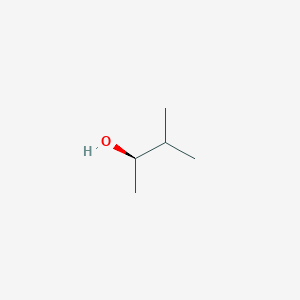
(R)-(-)-3-Methyl-2-butanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-(-)-3-Methyl-2-butanol can be achieved through several methods, including the biocatalytic asymmetric reduction of 2-butanone using alcohol dehydrogenases. Erdmann et al. (2014) describe a process that achieved high conversion (>99%) and enantiomeric excess (>96%) of (R)-2-butanol using recombinant E. coli cells in a micro-aqueous, solvent-free continuous reaction system, showcasing a potent synthesis strategy (Erdmann et al., 2014).
Molecular Structure Analysis
The molecular structure and conformation of 3-methyl-2-butanone, a closely related compound, have been extensively studied, providing insight into the structural aspects of (R)-(-)-3-Methyl-2-butanol. Sakurai et al. (1989) conducted a detailed investigation combining gas electron diffraction, ab initio calculations, and vibrational spectroscopy to determine the molecular structure and predominant conformations (Sakurai et al., 1989).
Chemical Reactions and Properties
(R)-(-)-3-Methyl-2-butanol participates in a variety of chemical reactions, reflecting its versatile chemical properties. The kinetics and products of reactions involving alcohol functional groups, such as those studied by Aschmann et al. (2011), provide valuable information on the reactivity and potential applications of (R)-(-)-3-Methyl-2-butanol (Aschmann et al., 2011).
Physical Properties Analysis
The physical properties of (R)-(-)-3-Methyl-2-butanol, including its density, heat capacity, and speed of sound, have been the subject of studies aiming to understand its behavior under different conditions. Dzida and Waleczek (2010) explored these properties in mixtures with heptane, providing insights into the effects of temperature and pressure on the compound's physical behavior (Dzida & Waleczek, 2010).
Chemical Properties Analysis
The chemical properties of (R)-(-)-3-Methyl-2-butanol are influenced by its molecular structure, as discussed earlier. Studies such as those by Lee et al. (2008) on fermentative butanol production by clostridia highlight the significance of molecular structure on the compound's utility and production methods (Lee et al., 2008).
Wissenschaftliche Forschungsanwendungen
-
Solvent : This compound is also used as a solvent . Solvents are used in a wide range of scientific fields, including chemistry and biochemistry, for tasks such as dissolving other substances, facilitating reactions, or cleaning equipment .
-
Genetics and Bioinformatics : R is heavily used in genetics and bioinformatics . It can be used to analyze genetic data, identify patterns and anomalies, and make predictions based on these analyses .
-
Drug Discovery : In the field of drug discovery, R is used to analyze the data gathered in pre-clinical trials and determine how safe a drug is . This involves statistical analysis of large datasets, which R is well-suited for .
-
Epidemiology : R is used in epidemiology to track and predict the spread of disease . This involves analyzing large amounts of health data and making predictions based on trends and patterns .
-
Genetics and Bioinformatics : R is heavily used in genetics and bioinformatics . It can be used to analyze genetic data, identify patterns and anomalies, and make predictions based on these analyses .
-
Drug Discovery : In the field of drug discovery, R is used to analyze the data gathered in pre-clinical trials and determine how safe a drug is . This involves statistical analysis of large datasets, which R is well-suited for .
-
Epidemiology : R is used in epidemiology to track and predict the spread of disease . This involves analyzing large amounts of health data and making predictions based on trends and patterns .
Safety And Hazards
The safety and hazards of a compound refer to its potential risks to human health and the environment. This can include its toxicity, flammability, explosiveness, and potential for causing environmental damage. Safety data sheets (SDS) are a common source of this information.
Zukünftige Richtungen
The future directions in the study of a compound can involve new methods for its synthesis, new applications for the compound, or new techniques for studying its properties and reactions. This can be informed by current trends in the field and the existing gaps in knowledge about the compound.
I hope this general information is helpful. For more specific information about “®-(-)-3-Methyl-2-butanol”, I would recommend consulting specialized chemical databases or literature sources. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
(2R)-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMTQWGSQIYOW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-3-Methyl-2-butanol | |
CAS RN |
1572-93-6 | |
| Record name | (2R)-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



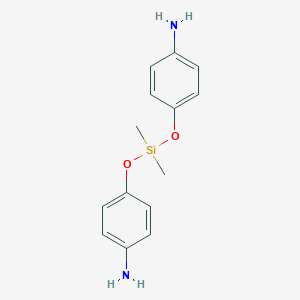
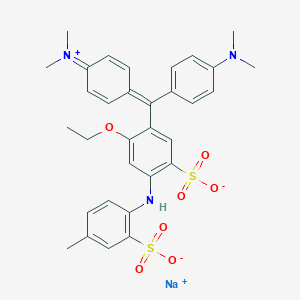
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
